3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride
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Overview
Description
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, a methoxy group, and a benzaldehyde moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-ethyl bromide to introduce the ethyl group.
Formylation: The alkylated imidazole is subjected to formylation to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products Formed
Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
- (2-Ethyl-imidazol-1-yl)-acetic acid hydrochloride
Uniqueness
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is unique due to the presence of both the imidazole ring and the methoxy-benzaldehyde moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2;/h4-8,10H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRHTYRFNSXCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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